molecular formula C12H16O B12280757 3-Methyl-2-(4-methylphenyl)butanal

3-Methyl-2-(4-methylphenyl)butanal

Cat. No.: B12280757
M. Wt: 176.25 g/mol
InChI Key: HCYDWLZTHZTLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(4-methylphenyl)butanal is an organic compound belonging to the class of aldehydes Aldehydes are characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-methylphenyl)butanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with isobutyraldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Friedel-Crafts Alkylation: Toluene reacts with isobutyraldehyde in the presence of AlCl3 to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-methylphenyl)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or basic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-Methyl-2-(4-methylphenyl)butanoic acid.

    Reduction: 3-Methyl-2-(4-methylphenyl)butanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-2-(4-methylphenyl)butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-methylphenyl)butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. This reactivity is crucial for its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenylpropanal: Similar structure but with a different branching pattern.

    4-Methylbenzaldehyde: Lacks the additional methyl and butanal groups.

    3-Methylbutanal: Lacks the phenyl ring.

Uniqueness

3-Methyl-2-(4-methylphenyl)butanal is unique due to its branched structure and the presence of both an aldehyde group and a phenyl ring

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-methyl-2-(4-methylphenyl)butanal

InChI

InChI=1S/C12H16O/c1-9(2)12(8-13)11-6-4-10(3)5-7-11/h4-9,12H,1-3H3

InChI Key

HCYDWLZTHZTLOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.